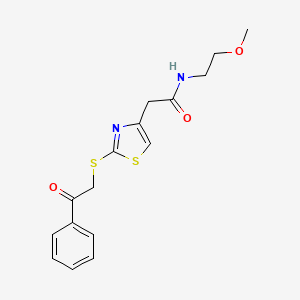

N-(2-methoxyethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Description

The compound N-(2-methoxyethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide features a thiazole core substituted at the 4-position with a thioether-linked 2-oxo-2-phenylethyl group. The acetamide moiety is further modified with a 2-methoxyethyl substituent on the nitrogen atom. This structure combines a thiazole ring (known for bioactivity in antimicrobial and antitumor agents) with a thioether bridge and a polar methoxyethyl group, which may enhance solubility and receptor interactions.

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-21-8-7-17-15(20)9-13-10-22-16(18-13)23-11-14(19)12-5-3-2-4-6-12/h2-6,10H,7-9,11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNSNZSZLZXFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a complex organic compound with notable biological activities. This article delves into its structural characteristics, synthesis, biological activities, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

This compound has the molecular formula and a molecular weight of approximately 350.45 g/mol. Its structure features a thiazole ring, a methoxyethyl substituent, and a thioether moiety, which contribute to its reactivity and biological activity. The thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Synthesis

The synthesis of this compound typically involves multiple steps that require careful control over reaction conditions to achieve high yields and purity. The general synthetic pathway includes the following steps:

- Formation of the Thiazole Ring : The initial step involves the synthesis of the thiazole core through cyclization reactions.

- Introduction of the Thioether Group : A thioether linkage is formed by reacting appropriate thiols with the thiazole derivative.

- Acetamide Formation : The final step involves acylation to form the acetamide functional group.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Thiazole derivatives are often effective against various bacterial strains due to their ability to inhibit essential enzymes involved in bacterial metabolism. Preliminary studies suggest that this compound may also display antifungal properties.

Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the phenacyl group is particularly noteworthy as it may enhance cytotoxicity against cancer cells by targeting specific signaling pathways involved in tumor growth.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways. In vitro studies have demonstrated that it can decrease levels of tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammatory responses.

Data Table: Comparison of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial enzymes | |

| Anticancer | Induction of apoptosis, cell cycle arrest | |

| Anti-inflammatory | Modulation of cytokine production |

Case Studies and Research Findings

- Anticancer Mechanism : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines in vitro, with IC50 values indicating potent activity at low concentrations.

- Inflammation Model : In animal models of inflammation, this compound reduced edema and inflammatory markers significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Enzyme Interaction Studies : Preliminary binding studies indicated that this compound interacts with enzymes involved in cancer signaling pathways, which could lead to further development as a targeted therapy for malignancies.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetamide Frameworks

Substituent Effects on Physical Properties

Compounds with variations in the acetamide substituent (e.g., aryl vs. alkyl groups) exhibit distinct melting points and synthetic yields, reflecting differences in crystallinity and reaction efficiency:

The 2-methoxyethyl group in the target compound may lower melting points compared to aryl-substituted analogs due to reduced crystallinity, as seen in aliphatic vs. aromatic substituents .

Pharmacological Activity: Thioether and Acetamide Linkages

Antitumor Potential

Thiazole-thioether-acetamide hybrids show promising antitumor activity. For instance:

- Compound A (): GI50 = 7.24 µM against tumor cells, attributed to the trimethoxyphenyl-thioether-quinazolinone scaffold .

- Compound C (): GI50 = 3.16 µM, enhanced by phenethyl substitution .

Antimicrobial Activity

Thiazole-acetamides with aromatic substituents (e.g., 107b in ) exhibit MIC values of 6.25–12.5 µg/mL against bacterial strains . The 2-methoxyethyl group’s polarity could enhance solubility and biofilm penetration compared to lipophilic aryl groups, though this requires experimental validation.

Pharmacokinetic and Bioavailability Considerations

The methoxyethyl group introduces two hydrogen-bond acceptors (ether oxygen and carbonyl), which may improve water solubility compared to purely aromatic analogs (e.g., ’s compound with a 2-ethoxyphenyl group) . However, increased polarity could reduce membrane permeability, necessitating a balance in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.